molecular formula C23H23NO3 B12492300 N-benzyl-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methanamine

N-benzyl-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methanamine

Cat. No.: B12492300
M. Wt: 361.4 g/mol
InChI Key: DNYJJMZXTLPOPO-UHFFFAOYSA-N
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Description

Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine is a complex organic compound that features a benzodioxane moiety

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C23H23NO3/c1-2-4-18(5-3-1)15-24-16-19-6-9-21(10-7-19)27-17-20-8-11-22-23(14-20)26-13-12-25-22/h1-11,14,24H,12-13,15-17H2

InChI Key

DNYJJMZXTLPOPO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine typically involves the reaction of 1,4-benzodioxane-6-amine with benzyl halides. The reaction is carried out in the presence of a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) under controlled conditions . The reaction proceeds through nucleophilic substitution, where the amine group attacks the benzyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the product would involve techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like lithium hydride in DMF.

Major Products Formed

    Oxidation: The major products would include oxidized derivatives of the benzodioxane moiety.

    Reduction: Reduced derivatives of the benzodioxane moiety.

    Substitution: Various substituted benzyl derivatives depending on the halide used.

Scientific Research Applications

Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cholinesterases, which are involved in the progression of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine is unique due to its benzodioxane moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may offer better enzyme inhibition or different pharmacokinetic properties, making it a valuable compound for further research and development .

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